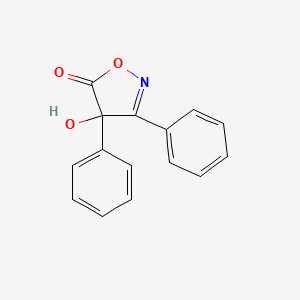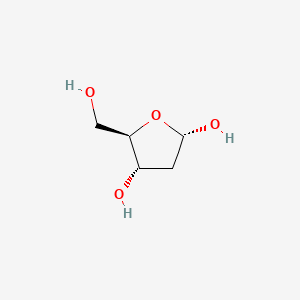
2-Deoxy-alpha-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-alpha-D-ribofuranose is a deoxypentose sugar, specifically a derivative of D-ribose where the hydroxyl group at the C-2 position is replaced by hydrogen . This compound is an important building block in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA . The unique alpha configuration of this sugar makes it distinct from the more common beta configuration found in naturally occurring nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-alpha-D-ribofuranose typically involves the acetylation of D-ribose followed by selective deoxygenation at the C-2 position . One common method involves the use of acetic anhydride and pyridine to acetylate D-ribose, followed by reduction with sodium borohydride to remove the hydroxyl group at C-2 . Another approach uses the Vorbrüggen glycosylation method, which involves the reaction of a silylated nucleobase with a glycosyl donor in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation and reduction processes. The starting material, D-ribose, is first acetylated using acetic anhydride and pyridine, followed by deoxygenation using a reducing agent such as sodium borohydride . The product is then purified through crystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-alpha-D-ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated sugars, oxidized sugars, and reduced sugars .
Scientific Research Applications
2-Deoxy-alpha-D-ribofuranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is used as a precursor for the synthesis of nucleosides and nucleotides, which are essential for the study of genetic material and biochemical processes .
Biology: In biology, this compound is used in the study of DNA and RNA structures and functions. It is also employed in the synthesis of modified nucleotides for research on genetic mutations and enzyme interactions .
Medicine: In medicine, this compound is used in the development of antiviral and anticancer drugs. Modified nucleosides derived from this compound have shown potential in inhibiting viral replication and tumor growth .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a starting material for the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 2-Deoxy-alpha-D-ribofuranose involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA . The absence of the hydroxyl group at the C-2 position reduces steric hindrance, allowing for the formation of more stable alpha-anomers . This unique configuration can influence the binding affinity and specificity of nucleic acids to various enzymes and proteins, thereby affecting their biological activity .
Comparison with Similar Compounds
2-Deoxy-beta-D-ribofuranose: Similar to 2-Deoxy-alpha-D-ribofuranose but with a beta configuration.
D-ribose: The parent compound of this compound, containing a hydroxyl group at the C-2 position.
2-Deoxy-D-glucose: A deoxy sugar similar to this compound but with a different structure.
Uniqueness: The uniqueness of this compound lies in its alpha configuration, which is rare in nature and provides distinct biochemical properties . This configuration allows for the formation of stable alpha-anomers, which can have unique interactions with enzymes and proteins compared to their beta counterparts .
Properties
CAS No. |
36792-87-7 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2S,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
PDWIQYODPROSQH-LMVFSUKVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1O)CO)O |
Canonical SMILES |
C1C(C(OC1O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


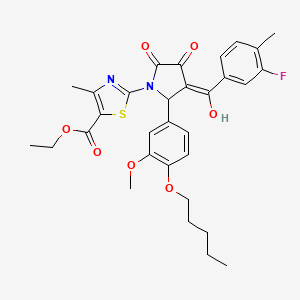
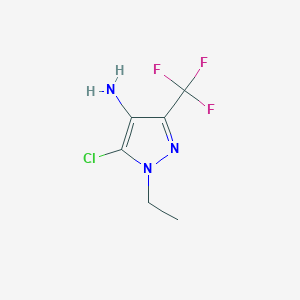
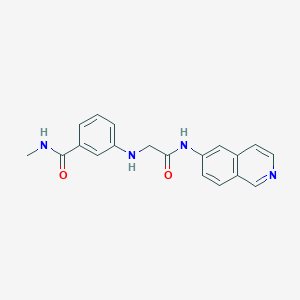
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
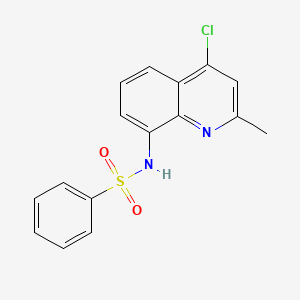
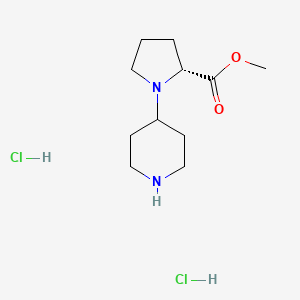
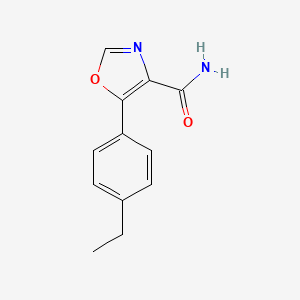
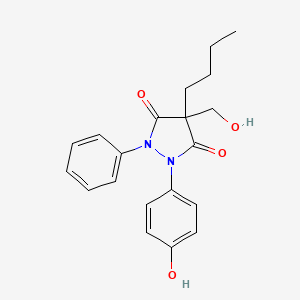
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
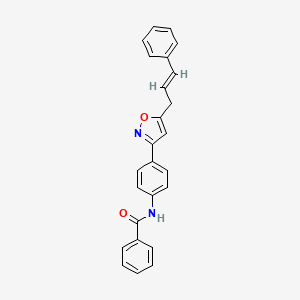
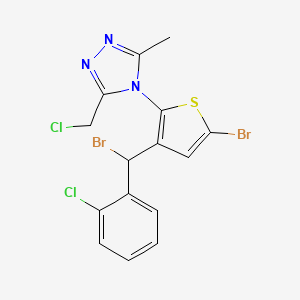
![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)

